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Compound of Interest

Compound Name: Z-D-tyrosine

Cat. No.: B15598380

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the
enantioselective synthesis of N-a-benzyloxycarbonyl-D-tyrosine (Z-D-tyrosine), a valuable
building block in the development of pharmaceuticals and other bioactive molecules. This
document details two robust synthetic pathways: a chemoenzymatic approach leveraging
enzymatic resolution and a direct asymmetric hydrogenation method. Detailed experimental
protocols, quantitative data summaries, and workflow visualizations are provided to facilitate
practical application in a research and development setting.

Introduction

D-Tyrosine and its derivatives, such as Z-D-tyrosine, are critical non-proteinogenic amino
acids incorporated into various peptide-based therapeutics and small molecule drugs. The
precise stereochemistry of these components is often paramount to their biological activity and
pharmacological profile. Consequently, efficient and highly selective synthetic routes to
enantiomerically pure D-amino acids are of significant interest to the pharmaceutical and
biotechnology industries. Z-D-tyrosine, with its benzyloxycarbonyl (Cbz or Z) protecting group,
is particularly useful in solid-phase and solution-phase peptide synthesis.[1] This guide
explores two effective strategies for obtaining high-purity Z-D-tyrosine.

Synthetic Strategies

Two principal routes for the enantioselective synthesis of Z-D-tyrosine are presented:
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e Chemoenzymatic Synthesis via Enzymatic Resolution: This multi-step approach begins with
the non-selective synthesis of a racemic N-acetyl-DL-tyrosine, followed by a highly
enantioselective enzymatic hydrolysis to yield D-tyrosine, which is then N-protected with the
benzyloxycarbonyl group.

o Asymmetric Hydrogenation: This method involves the direct, enantioselective hydrogenation
of a prochiral N-Cbz-a,[3-dehydro-tyrosine precursor using a chiral rhodium catalyst to afford
Z-D-tyrosine.

The following sections provide detailed experimental protocols and comparative data for these
approaches.

Chemoenzymatic Synthesis of Z-D-tyrosine

This pathway is a reliable and scalable method that relies on the high stereoselectivity of
certain enzymes to resolve a racemic mixture. The overall workflow is depicted below.
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Chemoenzymatic synthesis workflow for Z-D-tyrosine.
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Experimental Protocols

Step 1: Synthesis of N-Acetyl-DL-Tyrosine[2]
e Materials:
o DL-Tyrosine

Acetic acid

[¢]

[e]

Acetic anhydride

Deionized water

[e]

Ice bath

o

e Procedure:

o In a suitable reaction vessel, dissolve DL-tyrosine (e.g., 54.3 g, 0.3 mol) and acetic acid
(e.g., 36.0 g, 0.6 mol) in deionized water (e.g., 200 ml).[2]

o To the stirred solution, add acetic anhydride (e.g., 24.0 g, 0.2 mol).[2]
o Heat the mixture and stir for 4 to 6 hours at a temperature between 50 and 65 °C.[2]
o After the reaction is complete, recover the unreacted acetic acid by distillation.

o Cool the reaction mixture to room temperature and then place it in an ice water bath for 45
minutes to induce crystallization.[2]

o Collect the solid product by filtration, wash with cold deionized water, and dry under
vacuum to yield N-acetyl-DL-tyrosine.

Step 2: Enzymatic Resolution of N-Acetyl-DL-Tyrosine to D-Tyrosine[2]
e Materials:

o N-Acetyl-DL-Tyrosine
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Deionized water

[e]

Ammonia water or other suitable base

o

[¢]

Immobilized D-acylating hydrolase

Ethanol

[¢]

[e]

Decolorizing agent (e.g., activated carbon)

e Procedure:

o Dissolve the N-acetyl-DL-tyrosine (e.g., 64.2 g) in deionized water (e.g., 300 ml) to
prepare a 0.5-1.0 mol/L solution.[2]

o Adjust the pH of the solution to 7.5 using ammonia water.[2]

o Pass the solution through a column packed with immobilized D-acylating hydrolase at a
controlled temperature of 50 °C.[2]

o Elute the column with a suitable amount of ethanol.
o To the eluent, add a decolorizing agent (e.g., 5 g of clay) and stir at 90 °C for 1 hour.[2]
o Filter the hot solution to remove the decolorizing agent.

o Concentrate the filtrate under vacuum at 60 °C to approximately one-third of its original
volume.

o Cool the concentrated solution to 2-5 °C for 4-5 hours to crystallize the D-tyrosine.[2]

o Collect the D-tyrosine crystals by filtration and dry. The mother liquor contains N-acetyl-L-
tyrosine.

Step 3: N-Benzyloxycarbonylation of D-Tyrosine to Z-D-Tyrosine[3]
e Materials:

o D-Tyrosine
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[e]

Sodium carbonate (Na2CO3)

o

Benzyl chloroformate (Cbz-Cl)

Deionized water

[¢]

[¢]

Ethyl acetate or diethyl ether for extraction

[e]

Dilute hydrochloric acid (HCI)

e Procedure:

o Dissolve D-tyrosine (1.0 equiv) in an aqueous solution of sodium carbonate, maintaining a
pH between 8 and 10.[3]

o Cool the solution to 0-5 °C in an ice bath.

o Slowly add benzyl chloroformate (1.05 - 1.2 equiv) to the stirred solution, ensuring the
temperature remains below 10 °C.[3]

o Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by TLC
or HPLC.

o After the reaction is complete, wash the aqueous mixture with an organic solvent (e.qg.,
diethyl ether) to remove unreacted benzyl chloroformate.

o Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid at 0-5 °C. This will
precipitate the Z-D-tyrosine.[3]

o Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Quantitative Data for Chemoenzymatic Synthesis
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Enantiomeric

Step Product Typical Yield Reference
Excess (ee)

N-Acetyl-DL- Not applicable
1 _ 94-96% _ [2]

Tyrosine (racemic)

) ~95% (resolution
2 D-Tyrosine ) >99% [2]
yield)

3 Z-D-Tyrosine High >99% [3]

Asymmetric Hydrogenation for Z-D-Tyrosine

Synthesis

This approach offers a more direct route to Z-D-tyrosine by employing a chiral catalyst to

induce enantioselectivity in the hydrogenation of a prochiral precursor. The use of a chiral

Rhodium-DuPhos catalyst is a well-established method for this transformation.

[N-Cbz-dehydro-tyrosin

MeOH, H2 (pressure)

N\

[Rh((R,R)-Et-DuPhos)(COD)]BF4

Z-D-Tyrosine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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